molecular formula C15H12O3 B142188 2-Acetoxybenzophenone CAS No. 138711-39-4

2-Acetoxybenzophenone

Cat. No.: B142188
CAS No.: 138711-39-4
M. Wt: 240.25 g/mol
InChI Key: ZTTANZQQBIQFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxybenzophenone is an organic compound with the molecular formula C15H12O3. It is a derivative of benzophenone, where an acetoxy group is attached to the second position of the benzene ring.

Mechanism of Action

Target of Action

It is known that benzophenone derivatives have shown strong antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative . These genes play crucial roles in cell survival, proliferation, and apoptosis, suggesting that 2-Acetoxybenzophenone might interact with similar targets.

Mode of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity . They likely interact with their targets, leading to changes in cellular processes such as cell proliferation and apoptosis. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

A study on a benzophenone derivative identified 21 tumor pathways, including pathways related to acute myeloid leukemia, non-small cell lung cancer, chronic myeloid leukemia, colorectal cancer, small cell lung cancer, hepatocellular carcinoma, and breast cancer . It is possible that this compound may affect similar pathways.

Pharmacokinetics

The properties of a benzophenone derivative, including lipophilicity, water solubility, and druglikeness, were predicted using the swissadme database . The consensus log P o/w value for the derivative was 3.53, indicating moderate lipophilicity, which could influence its absorption and distribution .

Result of Action

Benzophenone derivatives have shown strong antitumor activity, with one compound exhibiting very strong inhibitory activity against hl-60, a-549, smmc-7721, and sw480 cells . This suggests that this compound might have similar antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxybenzophenone can be synthesized through the acetylation of 2-hydroxybenzophenone using acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions involve heating the mixture to a temperature of around 150°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to 2-hydroxybenzophenone.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: 2-Hydroxybenzophenone

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Acetoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its use in medicinal chemistry for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzophenone: The parent compound from which 2-Acetoxybenzophenone is derived.

    4-Acetoxybenzophenone: Another acetoxy derivative with the acetoxy group at the fourth position.

    2-Methoxybenzophenone: A similar compound with a methoxy group instead of an acetoxy group.

Uniqueness

This compound is unique due to its specific acetoxy substitution at the second position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This unique structure allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

(2-benzoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTANZQQBIQFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449734
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138711-39-4
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Acetoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Acetoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Acetoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Acetoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Acetoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.